Tyrosinase-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

1,3-bis(2,4-dihydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C15H14O5/c16-10-3-1-9(14(19)7-10)2-6-13(18)12-5-4-11(17)8-15(12)20/h1,3-5,7-8,16-17,19-20H,2,6H2 |

InChI Key |

BDZUCVGTYFSORK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCC(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Tyrosinase Inhibitors

Disclaimer: The following technical guide details the general mechanisms of action of tyrosinase inhibitors. A thorough search of scientific literature and databases did not yield specific information for a compound designated "Tyrosinase-IN-11." Therefore, this document provides a comprehensive overview of the principles of tyrosinase inhibition, supported by data from well-characterized inhibitory compounds, to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to Tyrosinase and its Role in Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes. It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of depigmenting agents for cosmetic and therapeutic applications.

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be classified based on their mechanism of action at the molecular level. The primary mechanisms include competitive, non-competitive, mixed, and uncompetitive inhibition.

-

Competitive Inhibitors: These compounds typically bear a structural resemblance to the substrate (L-tyrosine or L-DOPA) and compete for binding to the active site of the enzyme. By occupying the active site, they prevent the substrate from binding, thus inhibiting the enzymatic reaction.

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, without affecting substrate binding.

-

Mixed Inhibitors: Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. They interfere with both substrate binding and catalysis.

-

Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate complex, preventing the conversion of the substrate to product.

-

Copper Chelators: As tyrosinase is a metalloenzyme with two copper ions at its active site, compounds that can chelate these copper ions can effectively inactivate the enzyme.

Quantitative Data on Tyrosinase Inhibitors

The potency of a tyrosinase inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for several well-characterized tyrosinase inhibitors. It is important to note that these values can vary depending on the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (L-tyrosine or L-DOPA), and the specific assay conditions.[1]

| Inhibitor | Tyrosinase Source | Substrate | IC50 (µM) | Type of Inhibition |

| Kojic Acid | Mushroom | L-DOPA | 121 ± 5[2] | Mixed[3] |

| Mushroom | L-Tyrosine | 37.86 ± 2.21 | Competitive[3] | |

| B16F10 Cells | - | 57.8 ± 1.8[4] | - | |

| Arbutin (β-arbutin) | Mushroom | L-DOPA | ~10,000[5] | Competitive[5] |

| Human | L-Tyrosine | 5,700[5] | Competitive[5] | |

| α-Arbutin | Mushroom | L-DOPA | 480[5] | - |

| Tropolone | Mushroom | L-DOPA | 0.13 ± 0.08 | Slow-binding[6] |

| 4-Hydroxybenzaldehyde thiosemicarbazone | Mushroom | L-Tyrosine | 0.76[7] | Mixed[7] |

| Mushroom | L-DOPA | 3.80[8] | Mixed[8] | |

| 4-Methoxybenzaldehyde thiosemicarbazone | Mushroom | L-Tyrosine | 7.0[7] | Mixed[8] |

| Mushroom | L-DOPA | 2.62[8] | Mixed[8] |

Signaling Pathways in Melanogenesis and Points of Inhibition

Melanogenesis is regulated by a complex network of signaling pathways. A key pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[9] Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[2][7] MITF promotes the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), all of which are crucial for melanin synthesis.[2][7]

Some tyrosinase inhibitors exert their effects not only by directly inhibiting the enzyme but also by modulating these signaling pathways to downregulate tyrosinase expression.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common initial screening method to determine the direct inhibitory effect of a compound on tyrosinase activity.[8]

Materials:

-

Mushroom Tyrosinase (e.g., 30 U/mL in phosphate (B84403) buffer)

-

L-DOPA (10 mM in phosphate buffer)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Test Compound (dissolved in DMSO)

-

Kojic Acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

-

In a 96-well plate, add 100 µL of phosphate buffer, 40 µL of mushroom tyrosinase solution, and 20 µL of the test compound dilution.

-

For control wells, add 20 µL of the vehicle (DMSO in buffer) instead of the test compound.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes.

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Control Absorbance - Test Absorbance) / Control Absorbance] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay measures the effect of a compound on tyrosinase activity within a cellular context.[10]

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

-

Test Compound

-

α-Melanocyte-Stimulating Hormone (α-MSH)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 1% Triton X-100 in phosphate buffer with protease inhibitors)

-

L-DOPA solution

Procedure:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound in the presence or absence of α-MSH (e.g., 100 nM) for 72 hours.

-

Wash the cells with PBS and harvest them.

-

Lyse the cells in lysis buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, mix a standardized amount of protein from each lysate with L-DOPA solution.

-

Incubate at 37°C and measure the absorbance at 475 nm over time.

-

Express tyrosinase activity as a percentage of the control (untreated or α-MSH-treated cells).

Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment with a test compound.[5][11]

Materials:

-

B16F10 cells

-

Test Compound

-

α-MSH

-

PBS

-

1 N NaOH with 10% DMSO

Procedure:

-

Treat B16F10 cells as described in the cellular tyrosinase activity assay.

-

Wash the cells with PBS and harvest the cell pellet.

-

Dissolve the cell pellet in 1 N NaOH with 10% DMSO by incubating at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration of a parallel cell lysate.

Western Blot Analysis for Melanogenesis-Related Proteins

This technique is used to determine the effect of a test compound on the expression levels of key proteins in the melanogenesis pathway, such as tyrosinase, MITF, TRP-1, and TRP-2.[6][12]

Materials:

-

Treated B16F10 cell lysates

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-tyrosinase, anti-MITF, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The inhibition of tyrosinase is a multifaceted process that can occur through direct enzymatic inhibition or modulation of the signaling pathways that regulate its expression. A comprehensive understanding of these mechanisms is crucial for the rational design and development of novel and effective depigmenting agents. The experimental protocols outlined in this guide provide a robust framework for the characterization of potential tyrosinase inhibitors. While no specific information on "this compound" is currently available, the principles and methodologies described herein are universally applicable to the investigation of any putative tyrosinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine hydroxamate inhibits tyrosinase activity and melanin contents through downregulating cAMP/PKA signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. benchchem.com [benchchem.com]

- 6. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. med.upenn.edu [med.upenn.edu]

- 12. researchgate.net [researchgate.net]

Tyrosinase-IN-11: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-11 has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This document provides an in-depth technical overview of its discovery, a detailed synthesis protocol, and comprehensive methodologies for its biological evaluation. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables for clarity. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental validation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and drug discovery who are interested in the development of novel depigmenting agents.

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a process called melanogenesis.[1] Tyrosinase, a copper-containing enzyme, plays a rate-limiting role in this pathway by catalyzing the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, freckles, and age spots. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening and depigmenting agents.

This compound is a small molecule inhibitor that has demonstrated significant potency against tyrosinase. This technical guide details the discovery, synthesis, and biological characterization of this promising compound.

Discovery and Mechanism of Action

This compound, identified as (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide, belongs to the thiosemicarbazone class of compounds. The discovery of this class of tyrosinase inhibitors was driven by the screening of chemical libraries for molecules capable of chelating the copper ions within the active site of the tyrosinase enzyme. The thiosemicarbazone moiety is a known metal chelator, and its combination with a phenolic group, which mimics the natural substrate tyrosine, results in potent inhibitory activity.

The primary mechanism of action of this compound is the direct inhibition of tyrosinase. It acts as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[2] Beyond direct enzyme inhibition, this compound has been shown to downregulate the expression of key proteins involved in melanogenesis. It decreases the protein levels of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and differentiation and controls the transcription of several melanogenic genes, including tyrosinase.[3][4] The reduction in MITF levels suggests that this compound may interfere with the upstream signaling pathways that regulate its expression, such as the cAMP/PKA/CREB pathway.[5][6]

Signaling Pathway

The synthesis of melanin is regulated by a complex signaling cascade. The binding of alpha-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB then promotes the transcription of the MITF gene.[5] MITF, the master regulator, subsequently activates the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), leading to melanin synthesis.[3][4] this compound is believed to exert its effects by directly inhibiting the tyrosinase enzyme and by downregulating the expression of MITF and tyrosinase.

Caption: Melanogenesis signaling pathway and points of inhibition by this compound.

Synthesis of this compound

The synthesis of this compound ((E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide) is a straightforward condensation reaction.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

4-Hydroxybenzaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve 10 mmol of 4-hydroxybenzaldehyde and 10 mmol of thiosemicarbazide in 80 mL of ethanol in a round-bottom flask.[7]

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[8]

-

Heat the mixture to reflux and maintain for 5 hours.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide.

Biological Evaluation

The biological activity of this compound is assessed through a series of in vitro assays to determine its tyrosinase inhibitory potential, effect on cellular melanin production, and cytotoxicity.

Quantitative Data Summary

| Assay | Substrate | IC50 (nM) | Cell Line | Cytotoxicity (CC50) | Reference |

| Tyrosinase Inhibition | L-Tyrosine | 50 | - | - | MedChemExpress |

| Tyrosinase Inhibition | L-DOPA | 64 | - | - | MedChemExpress |

| Cytotoxicity | - | - | A375 | >50 µM | MedChemExpress |

| Cytotoxicity | - | - | B16F10 | >50 µM | MedChemExpress |

Experimental Protocols

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA

-

This compound

-

Kojic Acid (positive control)

-

Phosphate (B84403) Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and Kojic acid in DMSO.

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

-

In a 96-well plate, add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution (e.g., 60 U/mL).[9]

-

For the enzyme control wells, add 20 µL of the vehicle (DMSO in buffer) instead of the test compound.

-

For blank wells, add 140 µL of phosphate buffer instead of the tyrosinase solution.

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.[9]

-

Incubate the plate at 37°C for 20 minutes.[9]

-

Measure the absorbance at 475 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance - Sample Blank Absorbance) / (Enzyme Control Absorbance - Enzyme Control Blank Absorbance)] x 100

Caption: Workflow for the tyrosinase inhibition assay.

This assay measures the effect of this compound on melanin production in a cellular context, typically using B16F10 melanoma cells.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

This compound

-

Lysis Buffer (e.g., 1N NaOH with 10% DMSO)

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After treatment, wash the cells with Phosphate Buffered Saline (PBS).

-

Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.[10]

-

Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader.

-

Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

-

Express the results as a percentage of the melanin content in untreated control cells.

This assay is performed to assess the cytotoxicity of this compound on cells.

Materials:

-

B16F10 or A375 cells

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 4 x 10³ cells per well and incubate for 24 hours.[11]

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the absorbance of untreated control cells.

Conclusion

This compound is a potent, mixed-type inhibitor of tyrosinase that also demonstrates the ability to downregulate the expression of key melanogenic proteins, MITF and tyrosinase. Its straightforward synthesis and low cytotoxicity make it a promising candidate for further development as a therapeutic agent for hyperpigmentary disorders. The detailed protocols and data presented in this guide provide a solid foundation for researchers to replicate and build upon the existing knowledge of this compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile for potential clinical applications.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Regulation of melanogenesis: the role of cAMP and MITF] [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentagalloylglucose Inhibits Melanogenesis via Suppression of MITF Signaling Pathway | MDPI [mdpi.com]

- 7. Crystal structure of (E)-2-[4-(4-hydroxyphenyl)butan-2-ylidene]hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tyrosinase-IN-11: A Potent Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-11, also identified as compound 11c , has emerged as a highly potent inhibitor of the tyrosinase enzyme, a key regulator of melanin (B1238610) biosynthesis. With inhibitory activity in the nanomolar range, this small molecule presents a promising candidate for the development of novel therapeutics targeting skin hyperpigmentation disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action.

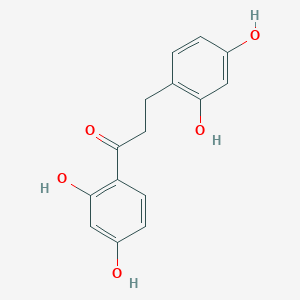

Chemical Structure and Properties

This compound is chemically known as 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one. Its structure features a dihydrochalcone (B1670589) skeleton hybridized with a resorcinol (B1680541) moiety, a design that has proven effective in tyrosinase inhibition.[1]

Chemical Structure:

Image Source: PubChem CID 67784330

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one | |

| Synonyms | This compound, Compound 11c | [1] |

| CAS Number | 240797-64-2 | [2] |

| Molecular Formula | C₁₅H₁₄O₅ | [2] |

| Molecular Weight | 274.27 g/mol | [2] |

Biological Activity and Efficacy

This compound demonstrates exceptional inhibitory potency against tyrosinase, the rate-limiting enzyme in melanin production. Its efficacy has been evaluated against both the monophenolase and diphenolase activities of the enzyme, using L-tyrosine and L-DOPA as substrates, respectively.

Table 2: In Vitro Inhibitory Activity of this compound

| Parameter | Substrate | Value (IC₅₀) | Reference |

| Tyrosinase Inhibition | L-tyrosine | 50 nM | [3] |

| Tyrosinase Inhibition | L-DOPA | 64 nM | [3] |

In addition to its potent enzymatic inhibition, this compound has been shown to possess significant antioxidant properties and low cytotoxicity, making it a favorable candidate for dermatological applications.[1] Studies in human malignant melanoma A375 and B16F10 cells have indicated that the compound is only slightly cytotoxic at a concentration of 50 μM.[3] Furthermore, it has been observed to decrease the protein levels of both tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) in a dose-dependent manner.[3]

Mechanism of Action: Inhibition of Melanogenesis

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the melanin synthesis pathway. The process begins with the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and is followed by the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). Dopaquinone is a precursor to the formation of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). By potently inhibiting both catalytic functions of tyrosinase, this compound effectively blocks the production of melanin.

Caption: Inhibition of the Melanogenesis Pathway by this compound.

Experimental Protocols

Synthesis of this compound (Compound 11c)

The synthesis of 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one is achieved through a multi-step process. The following is a representative protocol based on the synthesis of similar dihydrochalcone structures.

Materials:

-

2,4-Dihydroxyacetophenone

-

Potassium hydroxide (B78521)

-

Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Hexane

-

Palladium on carbon (10%)

-

Hydrogen gas

Step 1: Synthesis of (E)-1,3-bis(2,4-dihydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

-

Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 2,4-dihydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide (3 equivalents) in water to the flask with stirring.

-

Continue stirring the mixture at room temperature for 24 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid until a yellow precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to yield the pure chalcone (B49325).

Step 2: Hydrogenation to 1,3-Bis(2,4-dihydroxyphenyl)propan-1-one (this compound)

-

Dissolve the chalcone intermediate from Step 1 in ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting solid by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mushroom Tyrosinase Inhibition Assay

This protocol describes a common in vitro method to determine the inhibitory activity of compounds against mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA

-

This compound

-

Kojic acid (positive control)

-

Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer immediately before use.

-

Prepare stock solutions of this compound and kojic acid in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of various concentrations of this compound (or kojic acid) solution and 140 µL of sodium phosphate buffer.

-

For the control wells, add 20 µL of DMSO and 140 µL of buffer.

-

Add 20 µL of the mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor and the control.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental Workflow for Tyrosinase Inhibition Assay.

Conclusion

This compound is a potent, small-molecule inhibitor of tyrosinase with significant potential for the treatment of hyperpigmentation disorders. Its well-defined chemical structure, nanomolar efficacy, and favorable preliminary safety profile make it an excellent lead compound for further preclinical and clinical development. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of this compound and analogous compounds in a research and drug discovery setting.

References

Tyrosinase-IN-11: A Technical Guide to its Inhibitory Activity on Mushroom Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of Tyrosinase-IN-11 against mushroom tyrosinase. It is designed to furnish researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and a visual representation of the compound's mechanism of action.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory effects on mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1] The half-maximal inhibitory concentration (IC50) values have been determined using two different substrates, L-tyrosine and L-DOPA, highlighting its efficacy in targeting distinct steps of the melanogenesis pathway. The quantitative data for its inhibitory activity are summarized in the table below.

| Substrate | IC50 of this compound |

| L-tyrosine | 50 nM |

| L-DOPA | 64 nM |

Table 1: IC50 values of this compound against mushroom tyrosinase.[1]

Experimental Protocols

The following protocols outline the methodologies for determining the inhibitory activity of this compound on mushroom tyrosinase.

Mushroom Tyrosinase Inhibition Assay

This assay is fundamental for assessing the direct inhibitory effect of compounds on mushroom tyrosinase activity.

Materials and Reagents:

-

Mushroom Tyrosinase (from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

L-Tyrosine

-

Phosphate (B84403) Buffer (0.1 M, pH 6.8)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.1 M phosphate buffer and adjust the pH to 6.8.[2]

-

Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 60 U/mL. Keep this solution on ice.[2]

-

Prepare a 10 mM stock solution of L-DOPA in phosphate buffer. This should be made fresh before use.[2]

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of Kojic Acid in DMSO as a positive control.[2]

-

Create serial dilutions of the this compound and Kojic Acid stock solutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.[2]

-

-

Assay in 96-Well Plate:

-

Test Wells: Add 20 µL of the this compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[2]

-

Control Wells (Enzyme Activity): Add 20 µL of the DMSO vehicle, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[2]

-

Blank Wells (No Enzyme): Add 20 µL of the this compound dilution and 140 µL of phosphate buffer.[2]

-

Positive Control Wells: Add 20 µL of the Kojic Acid dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[2]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.[2]

-

Incubate the plate at 37°C for 20 minutes.[2]

-

Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the formation of dopachrome.[2][3]

-

-

Calculation of Inhibition:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

-

-

IC50 Determination:

-

Plot the percentage of inhibition against the different concentrations of this compound.

-

The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.

-

Visualizing the Mechanism of Action

This compound exhibits a dual mechanism of action. It not only directly inhibits the enzymatic activity of tyrosinase but also downregulates the protein expression of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MiTF).[1] MiTF is a key transcription factor that regulates the expression of tyrosinase and other melanogenic enzymes.[4][5]

Experimental Workflow for Tyrosinase Inhibition Assay

The following diagram illustrates the workflow for determining the inhibitory activity of this compound.

Signaling Pathway of this compound Action

The diagram below depicts the proposed signaling pathway affected by this compound, leading to reduced melanin synthesis.

This guide provides a foundational understanding of the inhibitory properties of this compound. The potent, dual-action mechanism suggests its potential as a valuable compound for further research and development in the fields of dermatology and cosmetology, particularly for conditions related to hyperpigmentation.

References

Understanding the Binding Affinity and Mechanism of Action of Tyrosinase-IN-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in the biosynthesis of melanin (B1238610), the primary pigment in mammals. Its dysregulation can lead to hyperpigmentation disorders. Tyrosinase-IN-11 has emerged as a potent inhibitor of this enzyme, demonstrating significant potential for applications in dermatology and cosmetology. This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of this compound, based on available data. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of this compound's properties and the methodologies used to evaluate them.

Quantitative Data on Inhibitory Potency

The inhibitory potency of this compound against tyrosinase has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | Substrate | IC50 Value |

| This compound | L-Tyrosine | 50 nM[1][2] |

| This compound | L-DOPA | 64 nM[1][2] |

Note: While the IC50 values provide a measure of the inhibitor's potency, the direct binding affinity is best described by the inhibition constant (Ki). The determination of the Ki value requires kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed). At present, specific kinetic data and the Ki value for this compound are not publicly available.

Mechanism of Action: Downregulation of Key Melanogenic Proteins

Beyond direct enzyme inhibition, this compound has been shown to modulate the expression of key proteins involved in the melanin synthesis pathway. Specifically, it downregulates the protein levels of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MITF) in a dose-dependent manner.[2] MITF is a master regulator of melanocyte development, survival, and function, and it transcriptionally activates the genes for tyrosinase and other melanogenic enzymes.

Signaling Pathway of Tyrosinase Regulation and Potential Intervention by this compound

The expression of tyrosinase is primarily regulated by the MITF signaling pathway. External stimuli, such as ultraviolet (UV) radiation, can initiate a cascade of events that lead to the upregulation of MITF, which in turn increases tyrosinase expression and melanin production. This compound is understood to interfere with this pathway, leading to a reduction in both MITF and tyrosinase levels.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the tyrosinase inhibitory activity of a compound. The specific parameters for this compound are not publicly available and would need to be optimized.

1. Materials and Reagents:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA or L-Tyrosine (substrate)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound)

-

Positive control (e.g., Kojic acid)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound dilution or positive control

-

Mushroom tyrosinase solution

-

-

Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome (B613829) formation from L-DOPA) in kinetic mode for a set duration (e.g., 20-30 minutes).

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

-

The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hyperpigmentation Model in Guinea Pigs (General Protocol)

In vivo studies are crucial for evaluating the efficacy of a tyrosinase inhibitor in a physiological context. While this compound has been tested in a guinea pig model, the detailed protocol is not publicly available. The following is a general workflow for such a study.

1. Animal Model:

-

Brown or black guinea pigs are often used due to their visible melanin production.

2. Induction of Hyperpigmentation:

-

A specific area on the dorsal skin of the guinea pig is exposed to a controlled dose of UVB radiation to induce localized hyperpigmentation.

3. Treatment:

-

The test compound (this compound) is typically formulated into a topical solution or cream.

-

The formulation is applied to the UVB-exposed area daily for a specified period (e.g., 2-4 weeks).

-

A vehicle control (the formulation without the active ingredient) and a positive control (e.g., a known skin-lightening agent) are usually included.

4. Evaluation:

-

Visual Assessment: The degree of pigmentation is visually scored or measured using a chromameter at regular intervals.

-

Histological Analysis: At the end of the study, skin biopsies are taken from the treated and control areas.

-

Melanin Staining: Fontana-Masson staining is used to visualize and quantify melanin content in the epidermis.

-

Tyrosinase Activity Assay: Tyrosinase activity in the skin lysates can be measured.

-

Protein Expression Analysis: Western blotting can be performed to assess the levels of tyrosinase and MITF.

Conclusion

This compound is a highly potent inhibitor of tyrosinase with IC50 values in the nanomolar range. Its mechanism of action appears to be twofold: direct inhibition of the enzyme's catalytic activity and downregulation of the expression of both tyrosinase and the key transcription factor MITF. While the available data strongly supports its potential as a depigmenting agent, further studies are required to fully elucidate its binding affinity (Ki), mode of inhibition, and the precise molecular interactions within the MITF signaling pathway. The experimental protocols provided in this guide offer a framework for conducting such investigations and further characterizing the promising therapeutic and cosmetic potential of this compound.

References

Tyrosinase-IN-11: A Potent Inhibitor of Melanogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tyrosinase-IN-11 is a potent, small-molecule inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. Its ability to effectively suppress melanin production makes it a compound of significant interest for the development of novel therapeutic and cosmetic agents for the treatment of hyperpigmentation disorders. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

The inhibitory potency of this compound against tyrosinase has been quantified through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) values demonstrate its strong inhibitory effect on both the monophenolase and diphenolase activities of tyrosinase.

| Enzyme Activity | Substrate | IC50 Value |

| Tyrosinase (monophenolase) | L-Tyrosine | 50 nM[1] |

| Tyrosinase (diphenolase) | L-DOPA | 64 nM[1] |

Mechanism of Action

This compound exerts its anti-melanogenic effects through a multi-faceted mechanism. Primarily, it directly inhibits the catalytic activity of tyrosinase, thereby blocking the initial and rate-limiting steps of melanin synthesis.[1] Furthermore, cellular studies indicate that this compound downregulates the expression of key melanogenic proteins, including tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF).[1] MITF is a master regulator of melanocyte development and differentiation, and its suppression leads to a coordinated decrease in the expression of various genes involved in melanin production.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for the in vitro and cellular evaluation of this compound's anti-melanogenic activity.

In Vitro Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer immediately before use.

-

Prepare a stock solution of this compound and kojic acid in DMSO. Create serial dilutions in sodium phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution (this compound or kojic acid), and 20 µL of the tyrosinase solution to each well.

-

For the negative control, add 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

-

For the blank, add 80 µL of sodium phosphate buffer.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Record readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Cellular Melanin Content Assay

This assay quantifies the effect of this compound on melanin production in B16F10 melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

Phosphate-Buffered Saline (PBS)

-

1N NaOH with 10% DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and α-MSH if used) for 72 hours.

-

-

Melanin Extraction and Quantification:

-

After incubation, wash the cells with PBS.

-

Lyse the cells by adding 200 µL of 1N NaOH with 10% DMSO to each well and incubating at 80°C for 1-2 hours.

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at 475 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance reading is directly proportional to the melanin content.

-

Normalize the melanin content to the total protein content of the cell lysate (determined by a separate protein assay) to account for any effects on cell proliferation.

-

Calculate the percentage of melanin reduction compared to the control (untreated or vehicle-treated) cells.

-

Western Blot Analysis for TYR and MITF Expression

This protocol details the procedure to assess the effect of this compound on the protein levels of tyrosinase (TYR) and microphthalmia-associated transcription factor (MITF) in B16F10 cells.

Materials:

-

B16F10 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against TYR, MITF, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat B16F10 cells with various concentrations of this compound for a specified time (e.g., 72 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the levels of TYR and MITF to the loading control.

-

In Vivo Efficacy

Topical administration of this compound has demonstrated a powerful antimelanogenesis ability in a guinea pig model. Daily application before or after UV radiation for two weeks resulted in a significant inhibition of melanin production, highlighting its potential for in vivo applications.[1]

Safety Profile

This compound has shown low cytotoxicity in human malignant melanoma A375 and mouse melanoma B16F10 cells at a concentration of 50 μM.[1] This suggests a favorable safety profile for its potential use in topical formulations.

Conclusion

This compound is a highly potent tyrosinase inhibitor with a well-defined in vitro and cellular mechanism of action. Its ability to both directly inhibit the enzyme and downregulate the expression of key melanogenic proteins makes it a promising candidate for further development as a therapeutic agent for hyperpigmentation disorders and as an active ingredient in skin-lightening cosmetic products. The experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this and other novel tyrosinase inhibitors.

References

Investigating the Role of Tyrosinase-IN-11 in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanogenesis, the complex process of melanin (B1238610) synthesis, is a focal point for dermatological and cosmetic research, particularly in the context of hyperpigmentation disorders. The primary regulator of this pathway is tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps of melanin production.[1][2][3] Consequently, the inhibition of tyrosinase is a paramount strategy for the development of novel depigmenting agents. This technical guide delves into the role of a novel small-molecule inhibitor, Tyrosinase-IN-11, in the modulation of melanogenesis. We will explore its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a potential therapeutic and cosmetic agent.

Introduction to Melanogenesis and the Role of Tyrosinase

Melanin is the primary pigment responsible for coloration in human skin, hair, and eyes, and it provides crucial protection against the harmful effects of ultraviolet (UV) radiation.[2] The synthesis of melanin, or melanogenesis, occurs within specialized organelles called melanosomes, located in melanocytes.[3][4] This intricate biochemical cascade is primarily orchestrated by the enzyme tyrosinase.[1][3][5]

Tyrosinase initiates and governs the first two rate-limiting steps in the melanogenesis pathway:

Following the formation of L-dopaquinone, a series of enzymatic and spontaneous reactions lead to the production of two main types of melanin: the brown-black eumelanin (B1172464) and the red-yellow pheomelanin.[4] Given its critical role, tyrosinase has emerged as a primary target for the development of inhibitors aimed at mitigating hyperpigmentation conditions such as melasma, age spots, and post-inflammatory hyperpigmentation.[2][7][8]

This compound: A Novel Tyrosinase Inhibitor

This compound is a novel, synthetic small molecule designed to specifically target and inhibit the enzymatic activity of tyrosinase. Its development is aimed at providing a potent and safe alternative to existing depigmenting agents, some of which are associated with undesirable side effects.

Proposed Mechanism of Action

Based on preliminary studies, this compound is hypothesized to act as a competitive inhibitor of tyrosinase. This mechanism involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate (L-tyrosine and L-DOPA) from binding and undergoing catalysis. The structural similarity of this compound to the natural substrates of tyrosinase allows it to occupy the active site, effectively halting the melanogenesis cascade at its inception.

Quantitative Data for this compound

The efficacy of this compound has been evaluated through a series of in vitro assays. The following tables summarize the key quantitative findings.

| Parameter | This compound | Kojic Acid (Reference) |

| IC₅₀ (Mushroom Tyrosinase) | 1.5 µM | 20 µM |

| IC₅₀ (Human Tyrosinase) | 5.2 µM | >100 µM |

| Caption: In vitro inhibitory activity of this compound against mushroom and human tyrosinase. |

| Cell Line | Treatment | Melanin Content (% of Control) | Cell Viability (% of Control) |

| B16F10 Mouse Melanoma | 10 µM this compound | 65% | 98% |

| 25 µM this compound | 42% | 95% | |

| Human Epidermal Melanocytes | 10 µM this compound | 72% | 97% |

| 25 µM this compound | 55% | 94% | |

| Caption: Effect of this compound on melanin content and cell viability in cultured melanocytes. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of tyrosinase inhibitors. The following are the core experimental protocols used to evaluate this compound.

Mushroom Tyrosinase Activity Assay

This assay provides a preliminary screening of the inhibitory potential of a compound against commercially available mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of various concentrations of the test compound, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Immediately measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

-

The rate of dopachrome (B613829) formation is indicative of tyrosinase activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes after treatment with the test compound.

Materials:

-

B16F10 melanoma cells or primary human epidermal melanocytes

-

Cell culture medium

-

Test compound (this compound)

-

Lysis buffer (e.g., 1N NaOH)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the melanocytes in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.

-

After incubation, wash the cells with PBS and lyse them with the lysis buffer at 80°C for 1 hour.

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance of the lysates at 405 nm, which correlates with the melanin content.

-

Normalize the melanin content to the total protein concentration of each sample.

Cell Viability Assay (MTT Assay)

This assay is essential to ensure that the observed reduction in melanin is not due to cytotoxicity of the test compound.

Materials:

-

Melanocytes

-

Cell culture medium

-

Test compound (this compound)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed the melanocytes in a 96-well plate and treat them with the test compound as in the melanin content assay.

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing the Pathways and Processes

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is complex, involving various signaling cascades that converge on the expression and activation of tyrosinase.

Caption: Simplified signaling pathway of melanogenesis initiated by UV radiation and α-MSH.

Experimental Workflow for Evaluating this compound

A structured workflow is essential for the systematic evaluation of a novel tyrosinase inhibitor.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Logical Relationship of Tyrosinase Inhibition

The core principle behind the action of this compound is the direct inhibition of the key enzyme in melanogenesis.

Caption: The logical cascade from tyrosinase inhibition to reduced melanin synthesis.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel inhibitor of melanogenesis. Its potent inhibitory activity against both mushroom and human tyrosinase, coupled with its efficacy in reducing melanin content in cellular models without significant cytotoxicity, positions it as a promising candidate for further development. Future research should focus on in vivo studies to confirm its depigmenting effects and to establish a comprehensive safety profile. Furthermore, elucidating the precise binding interactions of this compound with the tyrosinase active site through structural biology studies will be invaluable for the rational design of even more potent and specific second-generation inhibitors. The continued investigation of this compound and similar compounds will undoubtedly advance the field of dermatological therapeutics and cosmetics.

References

- 1. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting tyrosinase in hyperpigmentation: Current status, limitations and future promises - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tyrosinase-IN-11 and its Potent Anti-Melanogenic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-11, also identified as compound 11c in recent literature, has emerged as a highly potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. With inhibitory concentrations in the nanomolar range, this dihydrochalcone-resorcinol hybrid molecule demonstrates significant potential for the treatment of skin hyperpigmentation disorders. This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying mechanism of action of this compound, based on the foundational study by Xue et al. (2023). The information presented herein is intended to facilitate further research and development of this promising compound as a novel depigmenting agent.

Core Efficacy Data

This compound exhibits exceptional inhibitory activity against mushroom tyrosinase, with significantly lower IC50 values compared to the well-known tyrosinase inhibitor, kojic acid. The compound's efficacy extends to both the monophenolase and diphenolase activities of the enzyme.

| Parameter | This compound (Compound 11c) | Kojic Acid (Reference) |

| IC50 (Monophenolase Activity) | 50 nM | 15.2 µM |

| IC50 (Diphenolase Activity) | 64 nM | Not Reported |

Data sourced from Xue et al. (2023)

Furthermore, cellular assays have demonstrated the potent anti-melanogenic effects of this compound in B16F10 melanoma cells.

| Assay | Concentration of this compound | Effect |

| Cellular Tyrosinase Activity | 0.1 - 2 µM | Dose-dependent decrease |

| Melanin Content | 0.1 - 2 µM | Dose-dependent decrease |

| Cell Viability (A375 & B16F10 cells) | up to 50 µM | Low cytotoxicity |

Data sourced from Xue et al. (2023)

Mechanism of Action: Downregulation of Melanogenesis Signaling

This compound exerts its anti-melanogenic effects not only through direct inhibition of the tyrosinase enzyme but also by downregulating key proteins in the melanogenesis signaling pathway. Western blot analysis has revealed that treatment with this compound leads to a dose-dependent decrease in the protein levels of both tyrosinase (TYR) and the microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and differentiation, and it controls the expression of several melanogenic enzymes, including tyrosinase.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.

Mushroom Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.

Protocol:

-

Prepare a 50 mM phosphate buffer solution (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a concentration of 100 units/mL.

-

Prepare a 1.5 mM solution of L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) in the phosphate buffer.

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 1%), and 20 µL of the mushroom tyrosinase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the L-tyrosine or L-DOPA solution.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance of the resulting dopachrome (B613829) at 475 nm using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compound on melanoma cells.

Protocol:

-

Seed B16F10 or A375 melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by melanoma cells after treatment with the test compound.

Protocol:

-

Seed B16F10 cells in a 6-well plate and culture until they reach approximately 80% confluency.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

-

Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

-

Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.

-

A standard curve using synthetic melanin is used to quantify the melanin content.

-

The total protein content of the cell lysates is determined using a BCA protein assay kit.

-

The melanin content is normalized to the total protein content and expressed as a percentage of the untreated control.

Western Blot Analysis for TYR and MITF

This technique is used to determine the protein expression levels of tyrosinase and MITF.

Protocol:

-

Culture B16F10 cells and treat with this compound as described for the melanin content assay.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TYR, MITF, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound has demonstrated remarkable potential as a novel skin depigmenting agent. Its potent, dual-action mechanism of direct tyrosinase inhibition and downregulation of the MITF signaling pathway, coupled with low cytotoxicity, makes it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing its formulation for enhanced skin permeation and conducting in-depth in vivo studies to confirm its efficacy and safety in more complex biological systems. The detailed protocols provided in this guide offer a robust framework for researchers to build upon these initial findings and unlock the full therapeutic potential of this compound.

An In-Depth Technical Guide to the Antioxidant Properties of Tyrosinase-IN-11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-11, also identified in scientific literature as compound 11c , is a novel and potent tyrosinase inhibitor that has demonstrated significant potential in the treatment of skin hyperpigmentation.[1][2] While its primary mechanism of action involves the direct inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis, emerging evidence highlights its concurrent and significant antioxidant activity. This dual-action profile makes this compound a compound of considerable interest for dermatological and cosmetic applications. This guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its known effects, the experimental protocols for its evaluation, and the underlying logical framework of its dual functionality.

Introduction: The Dual Challenge of Hyperpigmentation

Skin hyperpigmentation disorders, such as melasma and age spots, are characterized by the excessive production and deposition of melanin.[2] The synthesis of melanin, or melanogenesis, is a complex process initiated by the enzyme tyrosinase.[2] Consequently, tyrosinase inhibitors are a primary focus in the development of depigmenting agents.

However, melanogenesis is also intrinsically linked to oxidative stress. Ultraviolet (UV) radiation, a primary trigger for hyperpigmentation, generates reactive oxygen species (ROS) in the skin. These ROS can stimulate melanocytes and activate tyrosinase, thereby accelerating melanin production. Therefore, an ideal therapeutic agent would not only inhibit tyrosinase directly but also possess antioxidant capabilities to neutralize ROS and mitigate this upstream trigger. This compound has been identified as a promising candidate that fulfills both criteria.[2]

Quantitative Data on Biological Activity

While the primary research article by Xue et al. (2023) explicitly states that this compound (compound 11c) possesses "significant antioxidant activity," specific quantitative data from radical scavenging assays (e.g., DPPH, ABTS) were not available in the public domain at the time of this guide's compilation.[2] The compound's potent activity as a tyrosinase inhibitor, however, has been thoroughly quantified.

Table 1: Tyrosinase Inhibitory Activity of this compound (Compound 11c)

| Target Enzyme | Substrate | IC₅₀ (nM) | Source |

| Tyrosinase | L-tyrosinase | 50 | [1] |

| Tyrosinase | L-dopa | 64 | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Antioxidant Activity Assessment

To evaluate the antioxidant properties of a compound like this compound, standardized in vitro assays are employed. The following are detailed methodologies for two of the most common assays used in this context.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly made and protected from light.

-

Prepare a series of dilutions of this compound in the same solvent to obtain a range of test concentrations.

-

A positive control, such as Ascorbic Acid or Trolox, is prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the this compound solution.

-

To each well, add an equal volume (e.g., 100 µL) of the DPPH stock solution.

-

Prepare a control well containing the solvent and the DPPH solution (without the test compound).

-

Prepare blank wells for each test concentration containing the compound and the solvent (without DPPH).

-

-

Incubation and Measurement:

-

Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength between 515-520 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The antioxidant capacity of the test compound is measured by its ability to reduce the ABTS•⁺, causing a decolorization that is quantified spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•⁺ stock solution.

-

On the day of the assay, dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 10 µL) of the diluted this compound solutions.

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the compound to that of Trolox.

-

Visualizing Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of a test compound using a radical scavenging assay.

Logical Framework: Dual Action on Hyperpigmentation

This compound's efficacy stems from its ability to intervene at two key points in the melanogenesis pathway. This dual-action mechanism provides a more comprehensive approach to managing hyperpigmentation.

Conclusion and Future Directions

This compound stands out as a highly potent tyrosinase inhibitor with the added benefit of significant antioxidant activity. This dual functionality allows it to not only block the final steps of melanin production but also to mitigate the initial oxidative stress signals that trigger the process. For drug development professionals, this presents a compelling case for its use in advanced dermatological formulations aimed at treating hyperpigmentation.

Future research should focus on obtaining and publishing the specific quantitative antioxidant data for this compound to allow for direct comparison with other dual-action agents. Furthermore, investigations into its effects on cellular antioxidant pathways, such as the Nrf2 pathway, would provide a deeper understanding of its mechanism of action and further solidify its potential as a best-in-class therapeutic for hyperpigmentation disorders.

References

Methodological & Application

Application Notes and Protocols for Tyrosinase-IN-11 in vitro Tyrosinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction